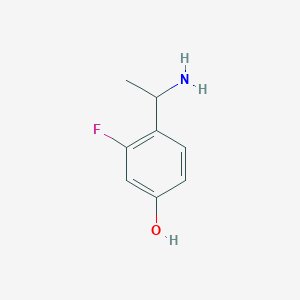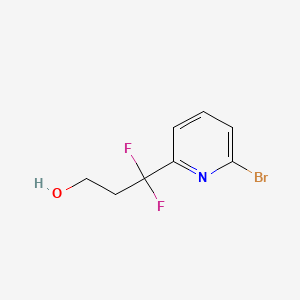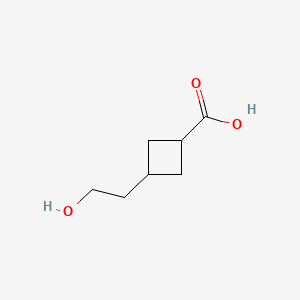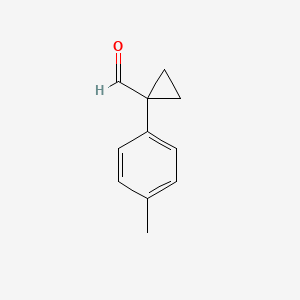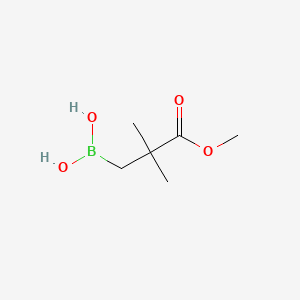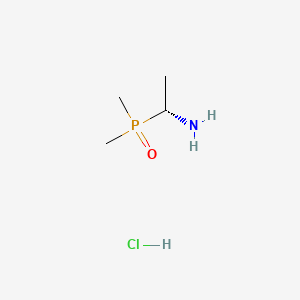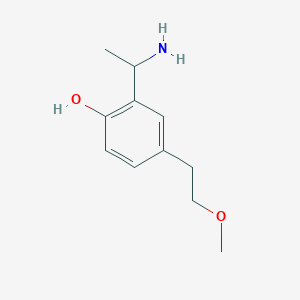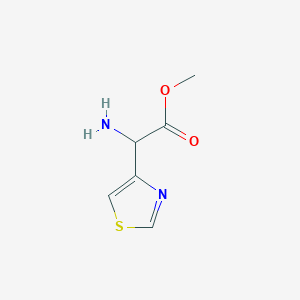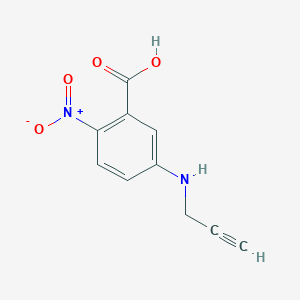![molecular formula C10H13N3O2 B15316103 Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate](/img/structure/B15316103.png)
Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate is a heterocyclic compound with a bicyclic structure. It is part of the pyrido[4,3-D]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate typically involves the condensation of pyridine and pyrimidine derivatives. One common method includes the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines . The reaction conditions often involve the use of solvents like ethanol and catalysts such as trifluoromethanesulfonic anhydride .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography .
化学反应分析
Types of Reactions
Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Trifluoromethanesulfonic anhydride, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrido[4,3-D]pyrimidine derivatives with additional oxygen functionalities, while reduction could lead to more saturated analogs .
科学研究应用
Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate has several applications in scientific research:
作用机制
The mechanism of action of Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
相似化合物的比较
Similar Compounds
- 2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
- 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
- 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
Uniqueness
Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate is unique due to its specific ethyl ester functional group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
属性
分子式 |
C10H13N3O2 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
ethyl 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H13N3O2/c1-2-15-10(14)9-12-6-7-5-11-4-3-8(7)13-9/h6,11H,2-5H2,1H3 |
InChI 键 |
VBFMWGCWTSTHML-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC=C2CNCCC2=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-Fluoro-4-(propan-2-yloxy)phenyl]methanaminehydrochloride](/img/structure/B15316024.png)

![2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)aceticacid](/img/structure/B15316034.png)
